molecular formula C23H18ClN5O4S B11379985 N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B11379985
M. Wt: 495.9 g/mol
InChI Key: KMGICNCWRSPSCX-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed from these reactions would vary based on the reaction conditions and substituents.
  • Scientific Research Applications

    • In chemistry: The compound’s unique structure makes it an interesting target for synthetic studies and derivatization.
    • In biology: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids) could reveal potential therapeutic applications.
    • In medicine: Assessing its pharmacological properties, toxicity, and bioavailability is crucial.
    • In industry: The compound’s synthesis and potential applications in materials science or drug development are areas of interest.
  • Mechanism of Action

    • Understanding the compound’s mechanism of action requires further research.
    • Molecular targets and pathways involved remain to be elucidated.
  • Comparison with Similar Compounds

    • Unfortunately, specific similar compounds were not mentioned in the available literature.
    • Further exploration of related structures and their properties would be valuable.

    Properties

    Molecular Formula

    C23H18ClN5O4S

    Molecular Weight

    495.9 g/mol

    IUPAC Name

    N-[5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide

    InChI

    InChI=1S/C23H18ClN5O4S/c1-12-6-7-14(9-17(12)24)28-10-13(8-19(28)31)20-26-27-23(34-20)25-18(30)11-29-21(32)15-4-2-3-5-16(15)22(29)33/h2-7,9,13H,8,10-11H2,1H3,(H,25,27,30)

    InChI Key

    KMGICNCWRSPSCX-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O)Cl

    Origin of Product

    United States

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